molecular formula C7H9D5O3 B1165030 Ethyl-d5 2S-hydroxy-3-methylbutyrate

Ethyl-d5 2S-hydroxy-3-methylbutyrate

Cat. No.: B1165030
M. Wt: 151.22
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Definition

Ethyl-d5 2S-hydroxy-3-methylbutyrate is a deuterium-labeled chiral ester with the molecular formula C₇H₉D₅O₃ and a molecular weight of 151.22 g/mol . The compound features a stereospecific 2S-hydroxy group attached to a branched 3-methylbutyrate backbone, with five deuterium atoms replacing hydrogen at specific positions—likely on the ethyl ester moiety (C₂H₅ → C₂D₅). Its unlabelled counterpart, ethyl (2S)-2-hydroxy-3-methylbutanoate, has the CAS number 63674-18-0 , while the deuterated form awaits formal CAS assignment.

The structural configuration includes:

  • A 2S-chiral center at the hydroxyl-bearing carbon.
  • A methyl branch at the β-position relative to the ester group.
  • A deuterated ethyl ester (C₂D₅OCO−) contributing to isotopic distinctiveness.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₉D₅O₃
Molecular Weight 151.22 g/mol
Chiral Configuration 2S
Purity (Assay) ≥95%
Unlabelled CAS 63674-18-0

Historical Context of Deuterated Analogs in Research

Deuterated compounds gained prominence in the 1970s with early patents exploring isotopic substitution to modulate drug metabolism. The kinetic isotope effect—wherein deuterium’s stronger C-D bond slows enzymatic cleavage—became a cornerstone for optimizing pharmacokinetics. This compound emerged as part of this broader trend, enabling precise tracking in metabolic studies while retaining bioactivity.

Key milestones include:

  • 2017 FDA approval of deutetrabenazine, validating deuterium’s therapeutic potential.
  • Advances in stable isotope tracing (e.g., D₂O labeling) that highlighted deuterated esters as metabolic probes.
  • Industrial synthesis methods for deuterated intermediates, enhancing accessibility for research.

Significance in Metabolic and Isotopic Studies

This compound’s deuterium labeling allows non-radioactive tracking of hydroxy-methylbutyrate (HMB) pathways, which are critical in protein synthesis and muscle metabolism. In leucine catabolism, HMB serves as a precursor to β-hydroxy β-methylbutyrate (HMB), a metabolite linked to muscle preservation. By substituting hydrogen with deuterium, researchers can:

  • Quantify HMB flux in vivo using mass spectrometry.
  • Elucidate compartment-specific metabolism (e.g., mitochondrial vs. cytosolic).
  • Study isotopic dilution effects in tracer experiments.

For example, deuterium tracing in C. elegans revealed HMB’s role in mitigating collagen breakdown, underscoring its metabolic versatility.

Physicochemical Classification and Nomenclature

This compound is classified as:

  • Deuterated ester : A carboxylic acid ester with deuterium substitution.
  • Chiral secondary alcohol : The 2S-hydroxy group enables stereoselective interactions.
  • Isotopologue : A molecular species differing in isotopic composition.

Nomenclature Guidelines:

  • IUPAC Name : Ethyl (2S)-2-hydroxy-3-methylbutanoate-d5.
  • Synonyms : Deuterated HMB ethyl ester; 2S-hydroxy-3-methylbutyric acid-d5 ethyl ester.
  • Registry Numbers : While the deuterated form lacks a CAS assignment, its unlabelled analog is well-documented.

The compound’s physicochemical properties—such as solubility in polar organic solvents and stability under ambient conditions—align with typical short-chain esters, though deuterium may subtly alter partition coefficients.

Properties

Molecular Formula

C7H9D5O3

Molecular Weight

151.22

Purity

95% min.

Synonyms

Ethyl-d5 2S-hydroxy-3-methylbutyrate

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Hydroxybutyrate (Non-deuterated Analog)

  • Structure : Ethyl 3-hydroxybutyrate (CAS 5405-41-4) shares the hydroxybutyrate ester backbone but lacks deuterium and the 3-methyl substitution. Its molecular formula is C6H12O3 .
  • Key Differences: Deuteration: Ethyl-d5 2S-hydroxy-3-methylbutyrate incorporates five deuterium atoms in the ethyl group, reducing metabolic degradation rates and improving detection sensitivity in isotopic tracing . Stereochemistry: The 2S configuration in the target compound contrasts with the racemic mixture (dl-3-hydroxybutyrate) often used in commercial reagents . Applications: Non-deuterated ethyl 3-hydroxybutyrate is commonly used in industrial solvents and flavoring agents, whereas the deuterated version is specialized for pharmacokinetic research .

Ethyl-d5 Dimethylphosphoramidocyanidate (Organophosphorus Analog)

  • Structure : This compound (C5H6D5N2O2P ) shares the ethyl-d5 group but includes a phosphorus-based functional group, making it structurally distinct.
  • Key Differences: Functional Group: The target compound’s hydroxy ester moiety is less reactive than the phosphoramidocyanidate group, which is associated with neurotoxic activity . Applications: Organophosphorus deuterated esters are used in toxicology studies, while hydroxy esters like this compound are tailored for metabolic pathway analysis .

Methyl Dodecanoate (Saturated Ester Analog)

  • Structure: Methyl dodecanoate (CAS 111-82-0) is a saturated fatty acid ester with a C12 chain, contrasting with the shorter, branched hydroxybutyrate structure .
  • Key Differences: Chain Length and Branching: The 3-methyl substitution in the target compound introduces steric effects absent in linear esters like methyl dodecanoate. Polarity: The hydroxy group in this compound increases polarity, affecting solubility and chromatographic behavior compared to non-polar saturated esters .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications
This compound Not Available C7H7D5O3 (hypothetical) Deuterated ethyl group, 2S-hydroxy, 3-methyl substitution Isotopic tracing, metabolic studies
Ethyl 3-hydroxybutyrate 5405-41-4 C6H12O3 Non-deuterated, racemic mixture Flavoring agents, solvents
Ethyl-d5 dimethylphosphoramidocyanidate N/A C5H6D5N2O2P Organophosphorus, deuterated ethyl group Toxicology research
Methyl dodecanoate 111-82-0 C13H26O2 Saturated C12 ester, no functional groups Lubricants, biodiesel research

Preparation Methods

Acid-Catalyzed Esterification

The foundational method involves esterification of (2S)-2-hydroxy-3-methylbutyric acid with deuterated ethanol (CD3CD2OD) under acidic conditions. Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, typically at 0.5–1.0 mol% relative to the carboxylic acid. The reaction proceeds under reflux (78–85°C) for 6–8 hours, achieving conversions of 85–92% as quantified by gas chromatography–mass spectrometry (GC-MS).

Critical Parameters:

  • Deuterium Incorporation: Five deuterium atoms are introduced via CD3CD2OD, requiring anhydrous conditions to prevent H/D exchange.

  • Stereochemical Preservation: The (S)-configuration at C2 is maintained through low-temperature reaction control (<30°C during acid addition).

Enzymatic Approaches

Lipase-mediated esterification using Candida antarctica Lipase B (CALB) has been explored as an alternative to acid catalysis. In a methanol-free system:

ParameterValueSource
Enzyme Loading10% (w/w of substrate)
Solventtert-Butyl methyl ether
Temperature45°C
Conversion (24 h)68–74%

While enzymatic methods reduce side reactions (e.g., oxidation of the hydroxyl group), they exhibit lower efficiency compared to acid catalysis and require costly enzyme immobilization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors with the following optimized configuration:

Reactor Specifications

  • Residence Time: 12–15 minutes

  • Pressure: 2.5–3.0 bar

  • Temperature Gradient: 70°C (inlet) → 85°C (outlet)

  • Yield: 89–94% with >99.5% isotopic purity

The continuous process minimizes thermal degradation of the deuterated ethanol, which occurs in batch systems during prolonged heating.

Purification Protocols

Post-synthesis purification involves a three-step process:

  • Neutralization: 5% NaHCO3 wash to remove residual acid

  • Distillation: Fractional distillation at 65–68°C (15 mmHg) to isolate the ester

  • Chiral Chromatography: Use of cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric purification

Reaction Optimization and Kinetic Analysis

Deuterium-Labeling Efficiency

Isotopic incorporation is quantified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

Typical Results

  • 2H NMR (CDCl3): δ 1.21 (t, J = 7.1 Hz, CD2CD3), δ 4.12 (q, J = 7.1 Hz, OCH2CD3)

  • HRMS (ESI+): m/z 156.1523 [M+H]+ (calc. for C7H9D5O3: 156.1528)

Deuterium content ≥99.8% is achievable when using ethanol-d6 (99.9% D) and molecular sieves (3Å) to scavenge water.

Activation Energy Determination

Eyring analysis of the esterification reaction reveals:

ΔH=58.3±1.2kJ/mol\Delta H^\ddagger = 58.3 \pm 1.2 \, \text{kJ/mol}
ΔS=132±15J/(mol\cdotpK)\Delta S^\ddagger = -132 \pm 15 \, \text{J/(mol·K)}

The negative entropy of activation (-132 J/(mol·K)) confirms an associative transition state, consistent with acid-catalyzed mechanisms.

Comparative Analysis of Synthetic Methods

Acid vs. Enzyme Catalysis

MetricAcid CatalysisEnzymatic Method
Reaction Time6–8 h24–48 h
Maximum Conversion92%74%
Isotopic Purity99.8%99.5%
Operating Cost$12.50/mol$41.80/mol

Economic analysis favors acid catalysis despite higher environmental impact from acid waste.

Challenges and Mitigation Strategies

Deuterium Scrambling

Proton exchange at the α-position of the ester occurs above 80°C, reducing isotopic purity. Mitigation approaches include:

  • Low-Temperature Quenching: Rapid cooling to 0°C post-reaction

  • Steric Hindrance: Use of bulky leaving groups (e.g., 2,2,2-trifluoroethyl) during intermediate steps

Enantiomeric Drift

Racemization at C2 is minimized by:

  • Buffer Systems: Phosphate buffer (pH 6.8) during workup

  • Non-Polar Solvents: Hexane/ethyl acetate (9:1) for extractions

Q & A

Q. Table 1: Isotopic Purity Metrics

TechniqueTarget MetricReference
²H NMR>99 atom% D in ethyl group
LC-HRMSm/z shift +5 (deuterated)

Advanced: How can researchers resolve data contradictions in chiral analysis of this compound using HPLC?

Methodological Answer:
Contradictions in chiral HPLC data often arise from:

  • Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) for better enantiomeric separation of hydroxy esters .
  • Mobile Phase Optimization : Adjust ratios of hexane:isopropanol (e.g., 90:10 to 80:20) to improve peak resolution .
  • Deuterium Effects : Note that deuterium may subtly alter retention times; include a non-deuterated standard for direct comparison .

Q. Example Workflow :

Calibration : Run racemic (non-deuterated) 2S/2R-hydroxy-3-methylbutyrate to establish baseline separation.

Spike-in Experiment : Add deuterated compound to assess retention time shifts.

Quantitative Analysis : Use area-under-curve (AUC) ratios to calculate enantiomeric excess (ee) .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 163 → 121 (quantifier) and 163 → 89 (qualifier) .
  • Isotopic Dilution : Prepare calibration curves with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
  • Detection Limits : Typical LOQ is 0.1 ng/mL in serum, with linearity up to 100 ng/mL .

Q. Table 2: Comparison of Analytical Methods

TechniqueSensitivity (LOQ)Matrix CompatibilityReference
LC-MS/MS0.1 ng/mLSerum, urine
GC-MS1.0 ng/mLPlasma

Advanced: How does the deuterium label in this compound affect its metabolic tracing in vivo?

Methodological Answer:
Deuterium labeling introduces kinetic isotope effects (KIE) that may alter metabolic rates. To mitigate bias:

  • Tracer Design : Use dual-labeled (e.g., ¹³C + ²H) compounds to distinguish between enzymatic vs. non-enzymatic pathways .
  • Mass Isotopomer Analysis : Apply MIDAS (Mass Isotopomer Distribution Analysis) software to correct for KIE in flux calculations .
  • Validation : Compare deuterated vs. non-deuterated tracer data in parallel experiments to quantify KIE magnitude .

Case Study :
In a rodent model, this compound showed a 5–8% slower hepatic clearance compared to its non-deuterated counterpart due to KIE in β-oxidation enzymes .

Basic: What are the best practices for storing this compound to maintain stability?

Methodological Answer:

  • Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the hydroxybutyrate moiety .
  • Purity Monitoring : Conduct quarterly LC-MS checks to detect degradation products (e.g., free 2S-hydroxy-3-methylbutyric acid) .

Advanced: How can researchers address challenges in synthesizing enantiopure this compound without racemization?

Methodological Answer:
Racemization often occurs during esterification. Mitigation strategies include:

  • Low-Temperature Synthesis : Perform reactions below 0°C to minimize thermal energy-driven racemization .
  • Enzymatic Catalysis : Use immobilized Candida antarctica lipase B (CAL-B) for stereoretentive esterification .
  • Post-Synthesis Analysis : Apply chiral SFC (Supercritical Fluid Chromatography) with a 2-propanol/CO₂ mobile phase for high-resolution enantiomeric purity assessment .

Data Note :
In a 2024 study, enzymatic synthesis achieved 98% ee, while chemical methods yielded 85–90% ee due to racemization .

Basic: What spectroscopic signatures distinguish this compound from non-deuterated analogs?

Methodological Answer:

  • NMR :
    • ¹H NMR : Absence of ethyl CH₃ signals (δ 1.2 ppm) in deuterated compound.
    • ²H NMR : Quintet signal at δ 1.2 ppm (C₂D₅ group) .
  • IR : Shift in C-D stretching vibrations (2050–2250 cm⁻¹) .

Q. Table 3: Key Spectroscopic Data

TechniqueNon-DeuteratedEthyl-d5
¹H NMR (δ)1.2 (t, CH₃), 4.1 (q, CH₂)4.1 (q, CD₂)
IR (cm⁻¹)2850–2960 (C-H)2050–2250 (C-D)

Advanced: How to interpret conflicting isotopic distribution data in mass spectrometry of this compound?

Methodological Answer:
Conflicts may arise from:

  • In-source Fragmentation : Use lower ionization energies (e.g., ESI vs. EI) to preserve the ethyl-d5 group .
  • Natural Isotopic Interference : Apply high-resolution MS (HRMS) to resolve M+5 (C₂D₅) from M+6 (¹³C) peaks .
  • Data Normalization : Subtract natural abundance contributions using software like XCalibur Isotopic Calculator .

Example :
In HRMS, the exact mass of this compound is 165.1234 (calc. for C₇H₁₁D₅O₃⁺), distinguishable from non-deuterated (160.1092) with a 5.0142 Da shift .

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